Chrysamine

Content Navigation

CAS Number

Product Name

IUPAC Name

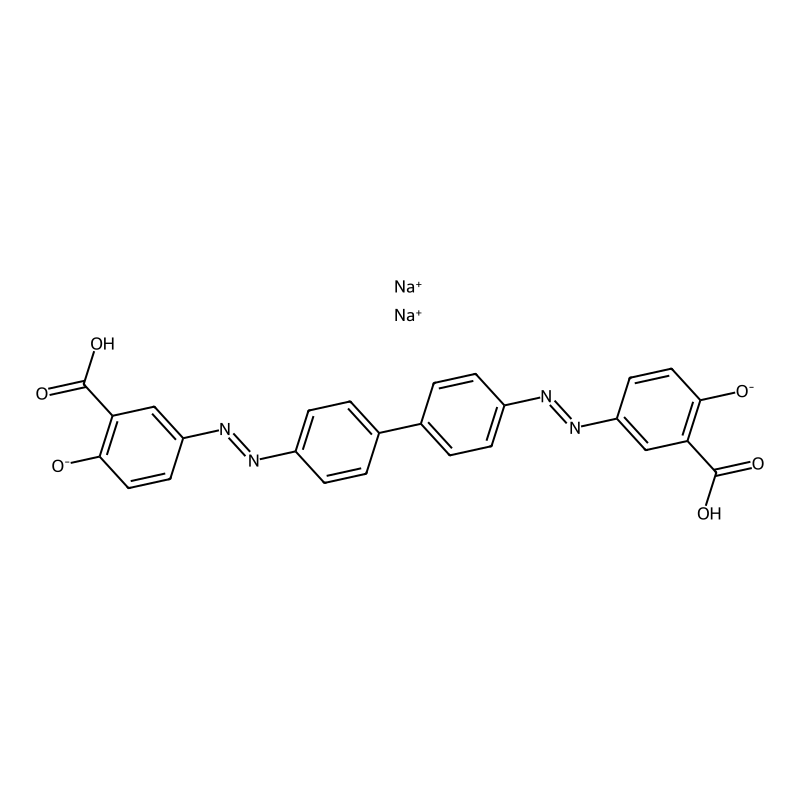

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chrysamine G (CAS 6472-91-9), often supplied as a disodium salt, is a lipophilic, bis-salicylic acid analog of the histological dye Congo Red. In neurochemical and pharmaceutical research, it is primarily procured as a high-affinity probe for β-amyloid (Aβ) aggregates and a benchmark inhibitor of Aβ-induced cytotoxicity. Its core procurement value lies in its structural modification—replacing the polar sulfonic acid groups of Congo Red with carboxylic acids—which significantly enhances its lipophilicity and enables blood-brain barrier (BBB) penetration[1]. For laboratory workflows, it serves as a critical reference standard in competitive binding assays, a positive control in neuroprotection models, and a foundational scaffold for the synthesis of PET and SPECT radiotracers targeting neurodegenerative diseases[2].

Substituting Chrysamine G with cheaper, more common in-class dyes like Congo Red fundamentally compromises assay validity in any non-histological application. Congo Red’s highly polar sulfonic acid moieties render it completely impermeable to the blood-brain barrier, restricting its utility strictly to ex vivo tissue staining [1]. Furthermore, attempting to use monomeric fragments (e.g., Half-Chrysamine G) to improve aqueous solubility results in a catastrophic loss of binding affinity, as the dimeric structure is strictly required to bridge the binding sites on the amyloid fibril surface[2]. Consequently, for any protocol requiring in vivo dosing, cellular permeability, or high-affinity competitive displacement of Aβ fibrils, Chrysamine G cannot be substituted with generic histological stains.

References

- [1] Mathis CA, et al. (2004). Imaging b-amyloid plaques and neurofibrillary tangles in the aging human brain. Curr Pharm Des 10, 1469-92.

- [2] Capule BJ, et al. (2018). Common Benzothiazole and Benzoxazole Fluorescent DNA Intercalators for Studying Alzheimer Aβ1-42 and Prion Amyloid Peptides. Prion 2(4), 164-171.

DMSO-Dependent Formulation for In Vivo and High-Throughput Assays

Chrysamine G is highly lipophilic, which necessitates specific solvent strategies to prevent precipitation in biological assays. It achieves a stable stock solubility of approximately 4 mg/mL in pure DMSO. For in vivo dosing, standard aqueous buffers are insufficient; however, utilizing a multi-component vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline) yields a stable, clear working solution at 2 mg/mL .

| Evidence Dimension | Maximum stable working solution concentration |

| Target Compound Data | 2 mg/mL (in 10% DMSO/40% PEG300/5% Tween 80 vehicle) |

| Comparator Or Baseline | Pure aqueous buffer (Baseline) |

| Quantified Difference | Complete solubilization vs. rapid precipitation |

| Conditions | Room temperature formulation for in vivo injection |

Proper vehicle selection is critical during procurement planning to ensure the compound does not crash out of solution during expensive animal dosing or automated screening.

Enhanced Lipophilicity for In Vivo Brain Penetration

The structural substitution of carboxylic acids for sulfonic acids gives Chrysamine G a distinct pharmacokinetic advantage over Congo Red. In comparative in vivo models, Chrysamine G successfully partitions into brain tissue and crosses the blood-brain barrier, whereas Congo Red exhibits negligible brain uptake due to its high polarity [1].

| Evidence Dimension | Blood-brain barrier (BBB) penetration |

| Target Compound Data | Permeable, partitions into brain tissue |

| Comparator Or Baseline | Congo Red (Impermeable) |

| Quantified Difference | Binary functional difference in in vivo cerebral uptake |

| Conditions | Systemic administration in murine models |

This permeability makes Chrysamine G mandatory for live-animal neurodegenerative models where traditional histological dyes are useless.

Dimeric Structure Drives High-Affinity Aβ40 Fibril Binding

Chrysamine G exhibits a dual binding mode to Aβ40 fibrils, characterized by a high-affinity site with a Kd of 200 nM (Bmax = 1.13 moles per mole of Aβ40) and a low-affinity site (Kd = 38.77 µM). In competitive binding assays, monomeric analogs like Half-Chrysamine G show drastically reduced affinity and are poor competitors (IC50 > 1 µM) compared to the intact dimeric Chrysamine G .

| Evidence Dimension | Dissociation constant (Kd) for high-affinity Aβ40 binding |

| Target Compound Data | Kd = 200 nM |

| Comparator Or Baseline | Half-Chrysamine G (Monomeric analog) |

| Quantified Difference | >10-fold reduction in competitive binding affinity for the monomer |

| Conditions | In vitro binding assay with synthetic Aβ40 fibrils |

Ensures high signal-to-noise ratios and reliable competitive displacement when used as a reference standard in radiometric or fluorescent amyloid assays.

Sub-Micromolar Neuroprotection in Cellular Models

Beyond structural binding, Chrysamine G functions as an active inhibitor of amyloid toxicity. In PC12 cell models exposed to Aβ25-35 and Aβ40, the addition of Chrysamine G at concentrations between 0.1 µM and 1.0 µM significantly increases the number of surviving neurons compared to untreated baseline controls [1].

| Evidence Dimension | Effective neuroprotective concentration |

| Target Compound Data | 0.1 to 1.0 µM |

| Comparator Or Baseline | Untreated Aβ-exposed cells (Baseline) |

| Quantified Difference | Significant increase in neuronal survival at sub-micromolar doses |

| Conditions | PC12 cell viability assay following Aβ exposure |

Validates the compound as a reliable positive control for cell-based screening of novel Alzheimer's disease therapeutics.

Competitive Binding Assays for AD Therapeutics

Serves as a benchmark competitor to screen novel small molecules or radiotracers for amyloid fibril binding, relying on its established 200 nM Kd .

In Vivo Amyloid Imaging Models

Utilized in transgenic mouse models (e.g., PS1/APP) to study amyloid deposition, taking advantage of its ability to cross the blood-brain barrier unlike Congo Red [1].

Cell-Based Neurotoxicity Screening

Employed as a positive control inhibitor in PC12 cell assays measuring Aβ-induced cytotoxicity, effective at 0.1–1.0 µM concentrations [2].

Precursor for Radiotracer Synthesis

Acts as a structural scaffold for developing targeted PET/SPECT imaging agents (e.g., 99mTc-MAMA-chrysamine G) due to its validated amyloid affinity and lipophilicity [3].

References

- [2] Klunk WE, et al. (1998). Chrysamine-G, a lipophilic analogue of Congo red, inhibits Aβ-induced toxicity in PC12 cells. Life Sci 63, 1807-14.

- [3] Ishii K, et al. (2002). Chrysamine G and its derivative reduce amyloid β-induced neurotoxicity in mice. Neurosci Lett 333, 5-8.

- [4] Dezutter NA, et al. (1999). 99mTc-MAMA-chrysamine G, a probe for beta-amyloid protein of Alzheimer's disease. Eur J Nucl Med, 26(11), 1392-9.

Other CAS

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4